
Hofmeisterin II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hofmeisterin II is a butanone. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Ion Effects in Biochemistry and Chemical Engineering
- The study by Kunz, Henle, and Ninham (2004) explores the importance of specific ion effects, known as Hofmeister effects, in biochemistry and chemical engineering. Franz Hofmeister's work, dating back to over a century ago, systematically studied these effects, which have significant implications in various fields, including solution and colloid chemistry. The Hofmeister effects are essential for understanding interactions in biological systems, especially in the context of Hofmeisterin II-related studies (Kunz, Henle, & Ninham, 2004).
Plant Biology and Development
- Kaplan and Cooke (1996) discuss the contributions of Wilhelm Hofmeister to plant biology. His research, including the discovery of the alternation of generations in plants and studies in plant growth and development, provides foundational knowledge that influences contemporary understanding of plant biology. This historical perspective may indirectly relate to the broader context of Hofmeisterin II in scientific research (Kaplan & Cooke, 1996).
Macromolecule and Ion Interactions
- Zhang and Cremer (2006) explore the interactions between macromolecules and ions, focusing on the Hofmeister series. Their work emphasizes the role of direct ion-macromolecule interactions and the significance of these interactions in various biological and chemical processes. Understanding these interactions is crucial for comprehending the behavior of Hofmeisterin II in different environments (Zhang & Cremer, 2006).
Biophysical Models and Theories
- The paper by Baldwin (1996) presents model compound studies to understand Hofmeister ion interactions and their impact on protein stability. This research contributes to the theoretical framework needed to analyze the behavior of compounds like Hofmeisterin II in biological systems (Baldwin, 1996).
Hydrogel Mechanics and Hofmeister Effect
- Jaspers, Rowan, and Kouwer (2015) demonstrate the use of the Hofmeister effect to modify the mechanical properties of hydrogels. This application has implications for the development of materials and systems where Hofmeisterin II may play a role (Jaspers, Rowan, & Kouwer, 2015).
Ion Specificity in Amphiphilic Assembly
- Kang, Tang, Zhao, and Song (2020) review the impact of ion specificity, including the Hofmeister series, on amphiphilic systems and interfaces. This research is relevant to understanding the role of Hofmeisterin II in such systems and its potential applications (Kang, Tang, Zhao, & Song, 2020).
Propiedades
Nombre del producto |
Hofmeisterin II |
|---|---|
Fórmula molecular |
C18H18O4 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
1,4-bis(2-hydroxy-4-methylphenyl)butane-1,4-dione |
InChI |
InChI=1S/C18H18O4/c1-11-3-5-13(17(21)9-11)15(19)7-8-16(20)14-6-4-12(2)10-18(14)22/h3-6,9-10,21-22H,7-8H2,1-2H3 |
Clave InChI |
VCMZMLWIPPPAOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)CCC(=O)C2=C(C=C(C=C2)C)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



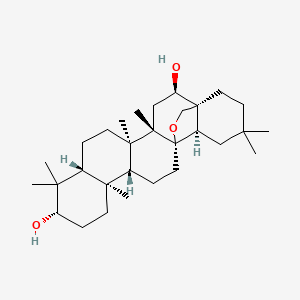

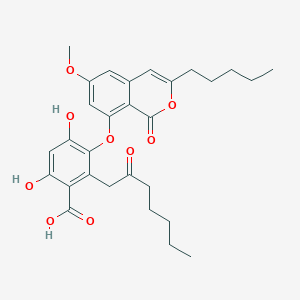
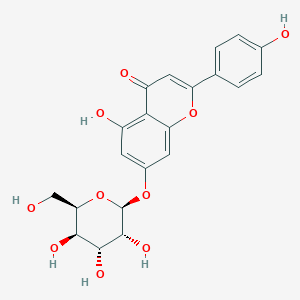
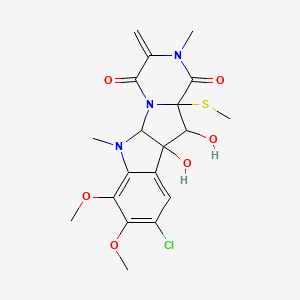
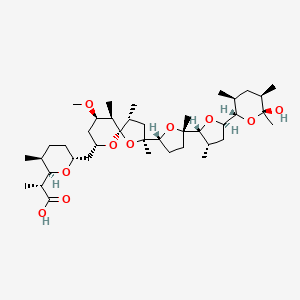

![(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one](/img/structure/B1252421.png)


![(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B1252426.png)
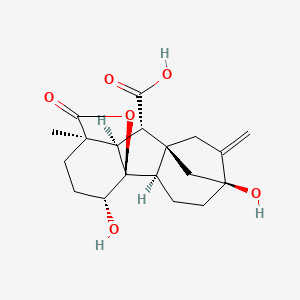

![(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one](/img/structure/B1252431.png)